REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][N:5]2[C:6](=[O:13])[C:7]([C:10]([OH:12])=O)=[CH:8][N:9]=[C:4]2[CH:3]=1.C(N(CC)CC)C.ClC(OC)=O.[CH2:28]([NH2:31])[CH2:29][CH3:30]>C(Cl)(Cl)Cl>[CH2:28]([NH:31][C:10]([C:7]1[C:6](=[O:13])[N:5]2[CH:14]=[CH:15][C:2]([CH3:1])=[CH:3][C:4]2=[N:9][CH:8]=1)=[O:12])[CH2:29][CH3:30]
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Name
|
|
Quantity
|
16.32 g
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Type
|
reactant
|
Smiles
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CC1=CC=2N(C(C(=CN2)C(=O)O)=O)C=C1
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Name
|
|
Quantity
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12.4 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
480 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
6.5 mL
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Type
|
reactant
|
Smiles
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ClC(=O)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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C(CC)N
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
|
After stirring for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled below -10° C. by ice salt
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Type
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ADDITION
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Details
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is dropped to the above mixture at -18° C. during 10 minutes
|
Duration
|
10 min
|
Type
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ADDITION
|
Details
|
are dropped to the above solution at -18° C. during 60 minutes
|
Duration
|
60 min
|
Type
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STIRRING
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Details
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The reaction mixture is stirred at -10° C. for 1 hour
|
Duration
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1 h
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Type
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TEMPERATURE
|
Details
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under cooling by ice
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Type
|
WASH
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Details
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the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)C1=CN=C2N(C1=O)C=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 88.2% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |